2,3-Dimethoxy-6-methylpyridine
Description
Significance of Pyridine (B92270) Derivatives in Chemical and Biological Research
Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, serves as a fundamental scaffold in a multitude of natural and synthetic compounds. mdpi.com The versatility of the pyridine ring allows for a wide range of chemical modifications, leading to a diverse library of derivatives with varied physicochemical properties. enpress-publisher.com This adaptability has made pyridine derivatives indispensable in numerous areas of scientific research.
In medicinal chemistry, the pyridine nucleus is a key component in many pharmaceutical drugs, contributing to their therapeutic efficacy. enpress-publisher.comresearchgate.net The presence of the nitrogen atom in the ring can enhance water solubility and allows for interactions with biological targets such as enzymes and receptors. mdpi.com Consequently, pyridine derivatives have been investigated for a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.govtandfonline.comsciencepublishinggroup.com Beyond pharmaceuticals, these compounds are crucial in the development of agrochemicals like herbicides and fungicides, and in materials science for creating dyes and polymers. enpress-publisher.comontosight.ai
Contextualization of Methoxy- and Methyl-Substituted Pyridines
The introduction of substituents such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups onto the pyridine ring significantly influences its electronic properties, reactivity, and steric profile. Methoxy groups, being electron-donating through resonance, can affect the reactivity of the pyridine ring in various chemical transformations. They can also engage in diverse molecular interactions, including hydrogen bonding through the oxygen atom and van der Waals interactions via the methyl portion, which can be crucial for binding to biological targets. tandfonline.com The orientation of the methoxy group relative to the ring can also play a role in accommodating the shape of protein pockets. tandfonline.com
Methyl groups, while also electron-donating, primarily act through an inductive effect. Their presence can introduce steric hindrance, which can direct the course of a reaction or influence the conformational preferences of the molecule. The combination and positioning of these substituents on the pyridine scaffold are key strategies in the design of new molecules with specific desired properties. For instance, in the context of drug discovery, these substitutions can impact a compound's metabolic stability and pharmacokinetic profile. dovepress.com
Research Relevance of 2,3-Dimethoxy-6-methylpyridine: A General Overview
This compound is a specific substituted pyridine that has garnered attention in synthetic and medicinal chemistry research. Its structure, featuring two adjacent methoxy groups and a methyl group, presents a unique electronic and steric environment. This particular arrangement of substituents can influence its role as a chemical intermediate or as a scaffold for more complex molecules.
Research has shown that related dimethoxy-methylpyridine structures are valuable precursors in the synthesis of biologically active compounds. For example, they have been utilized in the creation of piericidin analogues, which are known inhibitors of the mitochondrial electron transport system. tandfonline.com The specific substitution pattern of this compound makes it a subject of interest for chemists exploring new synthetic routes and developing novel compounds with potential therapeutic applications. While detailed research on this exact isomer is not as extensive as for some other pyridine derivatives, its structural motifs are present in various areas of chemical investigation.
Below are the key chemical identifiers for this compound:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 861019-58-1 |
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol |
| InChI Key | LDWADOXHVLPZGT-UHFFFAOYSA-N |
This data is compiled from multiple sources. sigmaaldrich.comsigmaaldrich.comscbt.com
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxy-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-4-5-7(10-2)8(9-6)11-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWADOXHVLPZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673849 | |
| Record name | 2,3-Dimethoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861019-58-1 | |
| Record name | 2,3-Dimethoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Dimethoxy 6 Methylpyridine and Analogues
Synthetic Routes to 2,3-Dimethoxy-6-methylpyridine
The construction of the this compound scaffold can be approached through several synthetic paradigms, including linear multi-step syntheses and convergent intramolecular cyclization strategies. The choice of route often depends on the availability of starting materials and the desired substitution pattern.
Multi-Step Synthesis Approaches
Multi-step syntheses of substituted pyridines often commence from simpler, commercially available precursors, building complexity through a sequence of functional group interconversions and ring-forming reactions. While a specific multi-step synthesis for this compound is not extensively detailed in readily available literature, analogous syntheses of dimethoxypyridine derivatives suggest plausible routes.
One potential strategy involves the construction of a suitably substituted acyclic precursor followed by cyclization to form the pyridine (B92270) ring. For instance, a common approach to pyridine synthesis is the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. mdpi.com To achieve the desired substitution pattern of this compound, a customized β-ketoester or a related precursor bearing the methoxy (B1213986) groups would be required.
Another general approach is the [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones. acs.org This method allows for the modular construction of substituted pyridines. nih.gov For the synthesis of this compound, this would likely involve a β-enaminone and an α,β-unsaturated carbonyl compound, where the methoxy and methyl groups are incorporated into these building blocks.
A patent for the preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride outlines a multi-step process starting from maltol. This synthesis involves methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a second chlorination. google.com While not yielding the exact target compound, this demonstrates a viable multi-step approach to a similarly substituted pyridine ring.
Pyridine N-oxides also serve as versatile intermediates in the synthesis of substituted pyridines. semanticscholar.orgscripps.edu The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, allowing for the introduction of various functional groups. semanticscholar.org A potential route to this compound could involve the synthesis of a substituted pyridine N-oxide, followed by functionalization and subsequent deoxygenation. For example, a patent describes the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide as a key intermediate. google.com
Intramolecular Cyclization Strategies for Methoxy-Hydroxypyridines
Intramolecular cyclization reactions are powerful tools for the regioselective synthesis of heterocyclic compounds, including pyridines. These strategies often involve the formation of a key bond to close the ring from a pre-assembled acyclic precursor.
One such strategy is the palladium-catalyzed anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes, which can lead to polysubstituted 3-hydroxypyridines. mdpi.com Subsequent methylation of the hydroxyl groups would then yield the desired dimethoxy-substituted pyridine. This method offers a high degree of control over the substitution pattern.
Another approach involves the thermal electrocyclization of 3-azatrienes, which can be generated from the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This cascade reaction provides a modular route to highly substituted pyridines. nih.gov
Precursor-Based Syntheses (e.g., from 4-acetoxy-6-formylpyridines)
The synthesis of substituted pyridines can also be achieved by modifying existing pyridine rings through precursor-based approaches. While direct synthesis from 4-acetoxy-6-formylpyridines to this compound is not explicitly documented, the functional groups on such a precursor offer handles for further chemical transformations.
For example, the formyl group of a pyridine derivative can be a precursor to other functional groups. researchgate.net The synthesis of 6-formyl-pyridine-2-carboxylate derivatives has been reported, showcasing the utility of the formyl group in pyridine chemistry. researchgate.net It is conceivable that a suitably substituted pyridine, such as a derivative of 4-hydroxypyridine, could be formylated and then further elaborated to introduce the required methoxy groups. The synthesis of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one from 4-hydroxy-6-methyl-2H-pyran-2-one demonstrates a pathway to a highly functionalized pyridine core that could potentially be converted to the target molecule through subsequent methylation and other transformations. nih.gov
Synthesis of Key Structural Analogues and Derivatives
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. This can be achieved by modifying the existing methoxy and methyl substituents.
Modification of the Methoxy Substituents
The methoxy groups on the pyridine ring can be modified to introduce other functionalities. One common transformation is demethylation to the corresponding hydroxypyridines. nih.gov This can be achieved using various reagents, such as strong acids or Lewis acids. The resulting hydroxypyridines can then be re-alkylated with different alkyl groups to generate a library of alkoxy-substituted pyridines. researchgate.netorganic-chemistry.orgnih.gov For instance, the alkylation of 2-hydroxypyridines can be directed to either the nitrogen or the oxygen, leading to N-alkyl-2-pyridones or 2-alkoxypyridines, respectively. researchgate.netorganic-chemistry.org
The selective utilization of methoxy groups in lignin (B12514952) for N-methylation reactions of anilines has been reported, suggesting the potential for selective reactions at one of the methoxy positions under specific catalytic conditions.
Derivatization at the Methyl Group
The methyl group at the 6-position of the pyridine ring is a site for various chemical transformations. The introduction of a methyl group onto a pyridine ring can be challenging but offers a route to structural diversity. biu.ac.il For existing 6-methylpyridines, the methyl group can be functionalized through several methods.
One common reaction is oxidation to a carboxylic acid or an aldehyde. Additionally, the methyl group can be halogenated, typically using N-bromosuccinimide (NBS) or other halogenating agents, to provide a handle for further substitution reactions. The resulting halomethylpyridine can then be subjected to nucleophilic substitution with a variety of nucleophiles to introduce different functional groups.
The functionalization of the methyl group of picolines and related heterocycles has been reviewed, highlighting methods for deprotonation followed by reaction with electrophiles. researchgate.net For example, 2-amino-6-methylpyridine (B158447) can be used as a precursor for various valuable scaffolds, and its methyl group can be modified to introduce aldehydes, carboxylic acids, or undergo bromination. chemicalbook.com
Functionalization of the Pyridine Ring System
Direct functionalization of a pre-existing pyridine ring is a primary strategy for synthesizing complex derivatives. However, the electron-deficient nature of the pyridine ring and the coordinating power of the nitrogen atom present unique challenges that are not encountered with simple benzene (B151609) rings. acs.orgwikipedia.org Overcoming these challenges often requires the installation of activating or directing groups.
One common approach involves nucleophilic aromatic substitution (SNAr) on pyridines bearing leaving groups such as halogens. For instance, the synthesis of methoxypyridine derivatives can be achieved by reacting halopyridines with sodium methoxide (B1231860). mdpi.com A patented process for producing 2,3-diamino-6-methoxypyridine (B1587572) illustrates this principle, where 2-amino-6-chloro-3-nitropyridine (B151482) is treated with sodium methoxide in methanol (B129727) to replace the chlorine atom with a methoxy group. organic-chemistry.org This methoxylation step is a key transformation in building the target scaffold.
The electronic properties of substituents play a crucial role. Methoxy groups, for example, can modulate the basicity of the pyridine nitrogen. A 2-methoxypyridine (B126380) is significantly less basic than an unsubstituted pyridine due to the inductive electron-withdrawing effect of the alkoxy group. nih.gov This modulation of basicity can be advantageous, facilitating subsequent reactions that might otherwise be hindered by the pyridine nitrogen's reactivity. nih.gov
Advanced C–H functionalization techniques offer a more direct and atom-economical approach, avoiding the need for pre-installed leaving groups. acs.org Palladium-mediated direct functionalization has been used to forge new carbon-carbon bonds on the pyridine core, demonstrating a powerful method for building complex molecular architectures from simpler pyridine starting materials. nih.gov
Catalytic Methods in the Synthesis of Related Pyridines
Catalysis, particularly by transition metals, has revolutionized the synthesis of substituted pyridines, offering high efficiency and selectivity.
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the modular construction of highly functionalized pyridines. nih.govacs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide.
Prominent examples of these reactions include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with a halide. It is widely used for creating biaryl structures and has been successfully applied to 2-halogenopyridines to produce 2-arylpyridines. illinois.edu
Stille Coupling: Involves the reaction of an organostannane with an organic halide, catalyzed by palladium. It is noted for its tolerance of a wide variety of functional groups. illinois.edu
Heck Coupling: Forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.
Sonogashira Coupling: A palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. nih.gov
Buchwald-Hartwig Amination: Used to form carbon-nitrogen bonds, this reaction couples amines with aryl halides.
These methods have become foundational in synthetic chemistry for their reliability and broad scope. nih.gov The development of ligand-free catalytic systems is also a significant area of research, aiming to reduce costs and simplify purification processes, as the phosphine-based ligands often used can be more expensive than the metal catalyst itself. illinois.edu
| Coupling Reaction | Catalyst (Typical) | Reactant 1 | Reactant 2 | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium (Pd) | Organoboron Compound | Organic Halide | C-C |
| Stille | Palladium (Pd) | Organostannane | Organic Halide | C-C |
| Heck | Palladium (Pd) | Alkene | Unsaturated Halide | C-C |
| Sonogashira | Palladium (Pd) / Copper (Cu) | Terminal Alkyne | Aryl/Vinyl Halide | C-C |
| Buchwald-Hartwig | Palladium (Pd) | Amine | Aryl Halide | C-N |
The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them ideal for molecular assembly. The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.gov
While click chemistry is not typically used for the de novo synthesis of the pyridine ring itself, it is a powerful tool for the functionalization and conjugation of molecules that contain a pyridine moiety. For example, a pyridine derivative bearing an alkyne or azide group can be efficiently and specifically linked to another molecule, such as a peptide, polymer, or another heterocyclic core, using the CuAAC reaction. This modular approach is widely used in drug discovery and materials science to assemble complex architectures.
A related, though distinct, synthetic strategy utilizes precursors common in click chemistry to construct the pyridine ring through a different reaction pathway. One such method involves a one-pot synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide. This sequence proceeds through a series of reactions, including an aza-Wittig reaction and a 6π-3-azatriene electrocyclization, to form the pyridine ring, rather than the triazole ring characteristic of the CuAAC reaction.
Efficiency and Scalability Considerations in Synthetic Pathways
The transition from laboratory-scale synthesis to industrial production requires careful consideration of efficiency, cost, and scalability. Many classical methods for pyridine synthesis, such as the Chichibabin reaction, often suffer from low yields, limiting their practicality on a large scale. rsc.org Consequently, modern chemical manufacturing focuses on developing more robust and efficient processes.
Key factors in improving synthetic efficiency include:
Yield Improvement: The development of novel synthetic routes can lead to a pronounced improvement in product yield. For example, researchers at VCU developed a method for synthesizing halo-substituted nicotinonitriles that increased the yield from 58% to 92% by incorporating a dehydrating agent that prevents the dimerization of a starting material.
Process Intensification: This involves reducing the number of steps in a synthetic sequence. A multi-step batch process for the HIV drug Nevirapine was streamlined into a single continuous step using flow reactors, projecting a 75% reduction in production costs.
The high cost of active pharmaceutical ingredients (APIs), especially for generic drugs, is a major driver for innovation in synthetic efficiency. By optimizing reaction conditions, minimizing steps, and adopting modern technologies like flow chemistry, the manufacturing of pyridine-based compounds can be made more sustainable and economical.
Reactivity and Chemical Transformations of 2,3 Dimethoxy 6 Methylpyridine
Electrophilic Aromatic Substitution Reactions
The pyridine (B92270) ring is inherently electron-deficient compared to benzene (B151609), which generally makes it less reactive towards electrophilic aromatic substitution (SEAr). wikipedia.org The nitrogen atom's electronegativity and its ability to be protonated by acidic reagents further deactivate the ring, making direct substitution challenging. wikipedia.org
However, the presence of two strong electron-donating methoxy (B1213986) groups at the C2 and C3 positions significantly enhances the nucleophilicity of the pyridine ring in 2,3-dimethoxy-6-methylpyridine. These groups activate the ring towards electrophilic attack, primarily directing incoming electrophiles to the positions ortho and para to themselves. In this specific molecule, the C5 position is the most likely site for electrophilic substitution, being para to the C2-methoxy group and ortho to the C3-methoxy group.
Studies on the closely related compound, 2-methoxy-6-methylpyridine (B1310761), have demonstrated that selective bromination can be achieved, affording 5-bromo-2-methoxy-6-methylpyridine. researchgate.net This suggests that this compound would likely undergo similar regioselective halogenation at the C5 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reactant | Predicted Major Product | Position of Substitution |
|---|---|---|
| This compound + Br₂ | 5-Bromo-2,3-dimethoxy-6-methylpyridine | C5 |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridine and its derivatives, particularly at the C2, C4, and C6 positions (ortho and para to the ring nitrogen). stackexchange.com The electron-withdrawing nature of the nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com For an SNAr reaction to occur, a good leaving group, such as a halide, must be present at one of these activated positions.
In the case of this compound, there are no inherent leaving groups on the ring. Therefore, it would not be expected to undergo nucleophilic aromatic substitution in its native form. However, if a derivative, such as 2-chloro-3-methoxy-6-methylpyridine, were used, it would be susceptible to attack by nucleophiles at the C2 position. Recent research has also highlighted that many SNAr reactions may proceed through a concerted mechanism rather than the classical two-step process, especially on heterocyclic systems. nih.gov
Oxidation and Reduction Processes
The pyridine ring and its substituents can undergo various oxidation and reduction reactions.
Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, a transformation that can alter the electronic properties of the ring. For instance, the oxidation of 3-methylpyridine (B133936) to 3-methylpyridine N-oxide is a known process, often carried out using reagents like hydrogen peroxide. researchgate.net N-oxidation of this compound would make the ring more susceptible to certain substitution patterns. The methyl group could also potentially be oxidized to a carboxylic acid under strong oxidizing conditions, although this may be competitive with ring oxidation.
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) derivative. A common method for this is catalytic hydrogenation. However, metal-based reductions are also employed. For example, the reduction of the related compound 2-amino-6-methoxy-3-nitropyridine (B1334430) to 2,3-diamino-6-methoxypyridine (B1587572) can be accomplished using reducing agents like tin(II) chloride or iron in the presence of acid. google.com This indicates that the methoxy-substituted pyridine ring is stable to such reduction conditions.
Formation of Metal Complexes and Coordination Chemistry
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions.
Pyridine derivatives are widely used as ligands in coordination chemistry. tue.nl While specific chelation studies involving this compound are not extensively documented, its structure suggests potential as a bidentate ligand. The pyridine nitrogen and the oxygen atom of the C2-methoxy group could potentially form a five-membered chelate ring with a metal ion. This binding motif is common in ligands like 6-methylpyridine-2-carboxylic acid, which forms stable complexes with various transition metals including Cr(III), Mn(II), Ni(II), Cu(II), and Zn(II). nih.gov The coordination of methylpyridine additives with copper redox couples has also been investigated to improve the stability of dye-sensitized solar cells. rsc.org
Organotin(IV) compounds are known to form stable complexes with a variety of ligands containing donor atoms like nitrogen and oxygen. nih.govmdpi.com Schiff bases derived from substituted pyridines have been used to synthesize various di- and triorganotin(IV) complexes. nih.gov In these complexes, the tin atom typically adopts a five-coordinated, distorted trigonal bipyramidal geometry. nih.gov It is highly probable that this compound could act as a ligand in similar organotin(IV) complexes, coordinating to the tin center through its pyridine nitrogen atom.
Table 2: Representative Coordination Geometries in Organotin(IV) Complexes
| Organotin(IV) Precursor | Ligand Type | Typical Coordination Number at Sn | Resulting Geometry |
|---|---|---|---|
| Dialkyltin(IV) dichloride | Tridentate Schiff Base | 5 | Distorted trigonal bipyramid nih.gov |
Reactions at the Methyl Group: Side-Chain Functionalization
The methyl group at the C6 position is activated by the adjacent electron-withdrawing pyridine ring, making its protons acidic enough to be removed by a strong base. This allows for side-chain functionalization. Research on the analogous 2-methoxy-6-methylpyridine has shown that deprotonation at this benzylic position, followed by the addition of an electrophile, is a viable strategy for regioselective functionalization. researchgate.net This method allows for the introduction of a variety of functional groups onto the methyl side chain, providing a route to more complex pyridine derivatives.
Table 3: Potential Side-Chain Functionalization Reactions
| Step 1 | Step 2 (Electrophile) | Product |
|---|---|---|
| Deprotonation with a strong base (e.g., n-BuLi) | Alkyl halide (R-X) | 2,3-Dimethoxy-6-ethylpyridine (if R=CH₃) |
| Deprotonation with a strong base (e.g., n-BuLi) | Aldehyde/Ketone (R₂C=O) | 1-(2,3-Dimethoxy-pyridin-6-yl)ethanol derivative |
Reactivity Influenced by Methoxy Substituents
The reactivity of the pyridine ring in this compound is significantly governed by the electronic effects of the two methoxy (-OCH₃) substituents. Methoxy groups are potent electron-donating groups through resonance (mesomeric effect) and electron-withdrawing through induction. In the pyridine system, the interplay of these effects, along with the inherent electron-deficient nature of the pyridine ring, dictates the regioselectivity and rate of its chemical transformations.
The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution compared to benzene. However, the presence of two electron-donating methoxy groups at the 2- and 3-positions counteracts this deactivation to some extent, making the ring more susceptible to electrophilic attack than unsubstituted pyridine. The methoxy groups enrich the ring with electron density, particularly at the ortho and para positions relative to themselves.
In the case of this compound, the 2-methoxy group strongly activates the 3- and 5-positions, while the 3-methoxy group activates the 2-, 4-, and 6-positions through resonance. This combined activation, along with the directing effect of the methyl group at the 6-position, influences the outcome of various reactions.
One of the key transformations influenced by the methoxy substituents is electrophilic aromatic substitution. For instance, in a related compound, 3-methoxypyridine, nitration occurs primarily at the 2-position, indicating the strong directing effect of the methoxy group towards its ortho position. rsc.org Extrapolating this to this compound, electrophilic attack would be expected to favor the positions most activated by both methoxy groups and least sterically hindered.
Furthermore, the methoxy groups can direct metallation reactions. Methoxy groups are known to be effective directed metalation groups (DMGs), facilitating the deprotonation of an adjacent carbon atom by organolithium reagents. This allows for the regioselective introduction of a wide range of electrophiles. For the closely related 2-methoxy-6-methylpyridine, functionalization can be achieved through bromination followed by lithium-bromine exchange or direct deprotonation at the benzylic position of the methyl group. researchgate.net
The electronic influence of the methoxy groups is also evident in spectroscopic data. The resonance interaction of the methoxy group with the pyridine ring affects the NMR chemical shifts of the carbon and oxygen atoms of the methoxy group itself. uba.ar
The following table summarizes the expected influence of the methoxy substituents on various types of reactions for this compound, based on established principles of pyridine chemistry and data from related substituted pyridines.
| Reaction Type | Expected Reactivity and Regioselectivity | Influence of Methoxy Substituents |
| Electrophilic Aromatic Substitution | Increased reactivity compared to unsubstituted pyridine. Substitution is expected to be directed to positions activated by both methoxy groups, likely the 4- or 5-position. | The electron-donating resonance effect of the methoxy groups activates the pyridine ring towards electrophiles. The combined directing effects of the 2- and 3-methoxy groups determine the position of substitution. |
| Nucleophilic Aromatic Substitution | Generally less reactive than pyridines with strong electron-withdrawing groups. If a leaving group is present, substitution is favored at the 2-, 4-, or 6-positions. | The electron-donating nature of the methoxy groups disfavors nucleophilic attack on the ring itself. However, they can stabilize intermediates in certain substitution pathways. |
| Metallation (Deprotonation) | Directed lithiation is possible, likely at the 4- or 5-position, facilitated by the methoxy groups acting as directed metalation groups. | The oxygen atoms of the methoxy groups can coordinate with the lithium reagent, directing the deprotonation to an adjacent ring position. |
It is important to note that while these predictions are based on sound chemical principles, the actual reactivity of this compound can be influenced by specific reaction conditions, steric hindrance from the methyl group, and the complex interplay of electronic effects.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,3-Dimethoxy-6-methylpyridine, ¹H and ¹³C NMR would provide a complete picture of the proton and carbon environments, respectively.
¹H NMR Spectroscopic Analysis for Proton Environment
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl and methoxy (B1213986) substituents. The chemical shifts (δ) are influenced by the electron-donating methoxy groups and the methyl group, as well as the electronegativity of the nitrogen atom in the pyridine ring.
The anticipated proton signals are:
Aromatic Protons: The pyridine ring has two protons at positions 4 and 5. These would appear as doublets due to coupling with each other. The electron-donating effects of the adjacent methoxy groups would shield these protons, shifting their signals upfield compared to unsubstituted pyridine.
Methoxy Protons: Two separate singlets are expected for the two methoxy groups at positions 2 and 3, as their chemical environments are different. These signals would typically appear in the range of 3.5-4.0 ppm.
Methyl Protons: The methyl group at position 6 would give rise to a singlet, typically appearing further upfield, around 2.3-2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 (aromatic) | 6.5 - 7.0 | Doublet (d) |
| H-5 (aromatic) | 6.8 - 7.3 | Doublet (d) |
| OCH₃ (at C-2) | 3.8 - 4.0 | Singlet (s) |
| OCH₃ (at C-3) | 3.7 - 3.9 | Singlet (s) |
| CH₃ (at C-6) | 2.3 - 2.5 | Singlet (s) |
Note: These are predicted values based on general principles and data from similar pyridine derivatives. Actual experimental values may vary.
¹³C NMR Spectroscopic Analysis for Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the five carbons of the pyridine ring and the three carbons from the substituent groups. The chemical shifts of the ring carbons are significantly influenced by the nitrogen atom and the positions of the methoxy and methyl groups.
The expected signals include:
Pyridine Ring Carbons: The carbons bearing the methoxy groups (C-2 and C-3) would be significantly shifted downfield. The carbon attached to the nitrogen (C-6) would also be downfield. The remaining ring carbons (C-4 and C-5) would have shifts influenced by their position relative to the nitrogen and other substituents.
Substituent Carbons: The carbons of the two methoxy groups and the one methyl group would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-3 | 145 - 155 |
| C-4 | 110 - 120 |
| C-5 | 120 - 130 |
| C-6 | 155 - 160 |
| OCH₃ (at C-2) | 55 - 60 |
| OCH₃ (at C-3) | 55 - 60 |
| CH₃ (at C-6) | 20 - 25 |
Note: These are predicted values based on general principles and data from similar pyridine derivatives. Actual experimental values may vary.
Advanced NMR Techniques for Structural Confirmation
To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the aromatic protons at the C-4 and C-5 positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached, allowing for the definitive assignment of the C-4, C-5, methyl, and methoxy carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons (C-2, C-3, and C-6) by observing their correlations with the protons of the methyl and methoxy groups and the aromatic protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide through-space correlations, helping to confirm the spatial proximity of the substituents on the pyridine ring, for instance, between the methyl protons at C-6 and the proton at C-5.
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Analysis and Functional Group Identification
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of the pyridine ring, methoxy groups, and the methyl group. Analysis of a closely related compound, 2-methoxy-6-methylpyridine (B1310761), shows characteristic C-C heteroaromatic stretching vibrations between 1400 cm⁻¹ and 1650 cm⁻¹. researchgate.netresearchgate.net
Key expected vibrational modes include:
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methoxy groups would appear in the 2850-3000 cm⁻¹ range.
C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected to produce strong bands in the 1400-1650 cm⁻¹ region.
C-O Stretching: The C-O stretching of the methoxy groups would likely result in strong bands in the 1000-1300 cm⁻¹ region, characteristic of aryl ethers.
CH₃ Bending: Bending vibrations (scissoring and rocking) of the methyl and methoxy groups would be visible in the 1350-1470 cm⁻¹ range.
Ring Bending Modes: In-plane and out-of-plane bending modes of the pyridine ring would appear in the fingerprint region below 1000 cm⁻¹. For 2-methoxy-6-methylpyridine, a ring in-plane bending mode was observed at 888 cm⁻¹. researchgate.netresearchgate.net
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1650 | IR, Raman |
| CH₃ Bending | 1350 - 1470 | IR |
| C-O (Aryl Ether) Stretch | 1000 - 1300 | IR |
| Ring In-Plane Bending | 800 - 900 | IR |
Note: These are predicted values based on general functional group correlations and data from similar compounds.
Conformational Analysis via Vibrational Spectroscopy
Vibrational spectroscopy can also be used to study the conformational isomers (conformers) of a molecule. For this compound, rotation around the C-O bonds of the two methoxy groups could potentially lead to different stable conformers. These conformers might have slightly different vibrational frequencies due to changes in steric interactions and electronic effects.
By comparing experimentally obtained IR and Raman spectra with theoretical spectra calculated for different possible conformers (using methods like Density Functional Theory, DFT), it is possible to determine the most stable conformation of the molecule in the gas phase or in solution. Low-temperature spectroscopic studies could potentially resolve the vibrational bands corresponding to individual conformers if the energy barrier to interconversion is sufficiently high. However, without specific experimental data, any discussion on the conformational preferences of this compound remains theoretical.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. By measuring the absorption of ultraviolet and visible light, it provides information on the electronic transitions between different energy levels within a molecule.
Electronic Transitions and Absorption Properties
The UV-Vis spectrum of this compound, like other pyridine derivatives, is characterized by absorptions arising from the promotion of electrons from occupied to unoccupied molecular orbitals. researchgate.netacs.org The primary electronic transitions observed in the pyridine ring and its derivatives are π → π* and n → π* transitions.
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net These transitions are typically high in energy and result in strong absorption bands, often found in the far-UV region. sielc.com For pyridine itself, a strong π → π* transition is observed around 254 nm. sielc.com The presence of substituents like methoxy and methyl groups on the pyridine ring can cause a shift in the absorption maximum (λmax) and a change in molar absorptivity (ε).
The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, specifically from the lone pair on the nitrogen atom, to a π* antibonding orbital. researchgate.net These transitions are generally lower in energy and have a much lower intensity compared to π → π* transitions. researchgate.net For pyridine, this transition is observed as a weaker band at a longer wavelength. sielc.com The polarity of the solvent can significantly affect n → π* transitions, often resulting in a blue shift (a shift to a shorter wavelength) in more polar solvents. researchgate.net
| Transition Type | Typical Wavelength Range (nm) | Relative Intensity | Orbitals Involved |
|---|---|---|---|
| π → π | 200 - 270 | High (ε > 1,000) | π bonding to π antibonding |
| n → π | 270 - 300 | Low (ε < 100) | Nitrogen lone pair (n) to π antibonding |
Analysis of Ligand-Metal Interactions in Complexes
This compound can act as a ligand, donating the lone pair of electrons from its nitrogen atom to coordinate with metal ions, forming coordination complexes. researchgate.netresearchgate.net UV-Vis spectroscopy is instrumental in characterizing these complexes and understanding the nature of the metal-ligand bond. royalsocietypublishing.orgrsc.org The formation of a complex typically leads to the appearance of new, often colorful, absorption bands in the visible region of the spectrum. wikipedia.org
These new bands can be classified into two main types:
d-d Transitions: In complexes with transition metals having partially filled d-orbitals, electrons can be excited from a lower-energy d-orbital to a higher-energy d-orbital. These are known as d-d transitions. They are characteristically weak (low molar absorptivity) and appear in the visible region. wikipedia.org
Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron between orbitals that are predominantly centered on the metal and orbitals centered on the ligand. wikipedia.orglibretexts.org
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. This process effectively results in the reduction of the metal. libretexts.org
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to an empty π* orbital of the ligand. libretexts.orgnih.gov This is common for metals in low oxidation states and ligands with available π-acceptor orbitals, like the pyridine ring. libretexts.orgnsf.govillinois.edu The resulting absorption bands are typically very intense and can be responsible for the vibrant colors of many transition metal complexes. wikipedia.org
Although no specific metal complexes of this compound were found in the searched literature, its electronic structure suggests it would be capable of forming complexes that exhibit these characteristic UV-Vis absorption features. royalsocietypublishing.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern. The molecular weight of this compound (C₈H₁₁NO₂) is 153.18 g/mol . sigmaaldrich.com
Upon electron ionization, the molecule loses an electron to form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation pattern is predictable based on the functional groups present. For this compound, the key structural features guiding fragmentation are the pyridine ring, the two methoxy groups, and the methyl group.
Expected fragmentation pathways include:
Loss of a methyl radical (•CH₃): Cleavage of a C-O bond in a methoxy group is a common fragmentation pathway for ethers, leading to a stable ion at M-15. libretexts.org
Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule from a methoxy group, resulting in a peak at M-30.
Loss of a methoxy radical (•OCH₃): Cleavage of the aryl-O bond can result in a peak at M-31.
Cleavage of the ring methyl group: Loss of the methyl group attached to the pyridine ring would also produce a fragment at M-15. nih.gov
The relative abundance of these fragments helps in confirming the structure of the molecule.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 153 | [C₈H₁₁NO₂]⁺˙ | - (Molecular Ion) |
| 138 | [M - CH₃]⁺ | •CH₃ |
| 123 | [M - CH₂O]⁺˙ | CH₂O |
| 122 | [M - OCH₃]⁺ | •OCH₃ |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction analysis provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and intermolecular interactions in the crystal lattice. mdpi.com Since this compound is a liquid at room temperature, obtaining a single crystal would require low-temperature crystallization techniques. sigmaaldrich.com
No crystal structure has been reported for this compound. However, the crystal structure of a related compound, 2,6-Lutidine (2,6-dimethylpyridine), has been determined at 120 K. researchgate.netchemicalbook.com In the crystal structure of 2,6-Lutidine, molecules are linked into chains through C-H···N interactions. researchgate.net A similar packing motif involving hydrogen bonding to the pyridine nitrogen could be anticipated for crystalline this compound. The analysis would yield a detailed crystallographic information file (CIF) containing all structural parameters.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₉N |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| a (Å) | 13.782 |
| b (Å) | 14.805 |
| c (Å) | 6.317 |
| Volume (ų) | 1288.9 |
| Z (Molecules per unit cell) | 8 |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a rapid analytical technique used to characterize crystalline materials. researchgate.net Instead of a single crystal, it uses a finely powdered sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a fingerprint of a specific crystalline phase. nih.gov
The primary applications of PXRD include:
Phase Identification: The experimental diffraction pattern, a plot of intensity versus diffraction angle (2θ), is compared with reference patterns from databases or patterns simulated from single-crystal data to identify the crystalline compound. researchgate.net
Purity Assessment: The presence of sharp peaks corresponding to impurities or different crystalline forms (polymorphs) can be readily detected.
Analysis of Crystallinity: The technique can distinguish between crystalline and amorphous materials.
For this compound, PXRD would be applicable only if the compound is solidified. The resulting pattern could then be used to confirm its identity against a calculated pattern from a hypothetical single-crystal structure and to ensure it is a single crystalline phase. researchgate.net
An extensive search for specific computational and theoretical studies on the chemical compound This compound has been conducted. The objective was to find detailed research findings and data pertaining to Density Functional Theory (DFT) calculations, including molecular geometry optimization, vibrational spectra prediction, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, as well as broader quantum chemical calculations of its electronic properties.
Despite a thorough review of scientific databases and scholarly articles, specific computational research dedicated solely to "this compound" is not available in the public domain. The required data to construct the detailed article as per the provided outline—including specific data tables and in-depth research findings on its theoretical and computational characteristics—could not be located.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail while strictly adhering to the subject compound "this compound". General principles of the listed computational methods are well-documented, but applying them to this specific molecule requires dedicated research that does not appear to have been published.
Computational and Theoretical Studies
Nonlinear Optical (NLO) Property Predictions
A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on the nonlinear optical (NLO) properties of 2,3-Dimethoxy-6-methylpyridine. Theoretical predictions for parameters such as electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are crucial for characterizing a molecule's NLO response, have not been reported for this particular compound.
Computational methods, particularly Density Functional Theory (DFT), are standard approaches for predicting the NLO properties of organic molecules. Such studies on various pyridine (B92270) derivatives have demonstrated the influence of substituent groups on their NLO behavior. However, dedicated theoretical investigations into how the specific arrangement of two methoxy (B1213986) groups and a methyl group on the pyridine ring of this compound impacts its potential NLO characteristics are yet to be conducted.
Therefore, no data is available to be presented in the table below.
Table 5.3.1: Predicted Nonlinear Optical Properties of this compound
| Parameter | Symbol | Calculated Value | Unit |
|---|---|---|---|
| Dipole Moment | μ | Data not available | Debye |
| Mean Polarizability | ⟨α⟩ | Data not available | a.u. |
| First Hyperpolarizability | β₀ | Data not available | a.u. |
Further research employing quantum chemical calculations would be necessary to elucidate the NLO potential of this compound.
Molecular Dynamics Simulations
There is currently no published research available that details molecular dynamics (MD) simulations specifically for this compound. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into conformational changes, intermolecular interactions, and the influence of solvent environments.
While MD simulations have been utilized to investigate the biochemical and toxicological profiles of other methylpyridine derivatives, the specific application of this methodology to understand the molecular motion, interaction potentials, and condensed-phase properties of this compound has not been documented in the accessible scientific literature. Such studies would be valuable for understanding its behavior in various chemical and biological systems.
Biological and Pharmacological Research on 2,3 Dimethoxy 6 Methylpyridine and Analogues
Investigation of Antimicrobial Activity
The antimicrobial potential of pyridine (B92270) analogues has been a subject of significant interest in scientific research. These studies have explored their efficacy against various bacterial and fungal strains, indicating that the pyridine scaffold is a promising framework for the development of new antimicrobial agents.
Various derivatives of pyridine have been synthesized and evaluated for their antibacterial properties. For instance, a series of nicotinic acid benzylidene hydrazide derivatives demonstrated notable activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. Compounds with nitro and dimethoxy substituents were found to be particularly potent, with activities comparable to standard drugs like norfloxacin.
Similarly, certain pyrazoline derivatives containing a pyridine ring have shown promising antibacterial effects. The presence of a pyridine ring, along with methoxy (B1213986) and bromo substitutions on other parts of the molecule, was found to be preferable for good antibacterial activity. Specifically, para-methoxy substitution on the B ring enhanced the antimicrobial activity against P. aeruginosa, E. faecalis, and B. subtilis.
Another study highlighted that N-alkylated pyridine-based organic salts exhibited good antibacterial activity. For example, one such salt showed significant inhibition of S. aureus and E. coli. These findings underscore the potential of the pyridine nucleus as a scaffold for developing new antibacterial agents.
| Compound Type | Bacterial Strain | Activity |
|---|---|---|
| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli | Comparable to norfloxacin |
| Pyrazoline derivatives with pyridine ring | P. aeruginosa, E. faecalis, B. subtilis | Enhanced with para-methoxy substitution |
| N-alkylated pyridine-based organic salts | S. aureus, E. coli | Significant inhibition |
The antifungal properties of pyridine analogues have also been investigated. In studies of nicotinic acid benzylidene hydrazide derivatives, compounds with nitro and dimethoxy substituents were active against Candida albicans and Aspergillus niger, showing efficacy comparable to fluconazole. This suggests that the inclusion of a dimethoxy group, as seen in 2,3-Dimethoxy-6-methylpyridine, could be a favorable feature for antifungal activity.
Furthermore, certain Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide exhibited high antifungal activity against C. albicans and C. glabrata. Research on (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]- 2-methoxyphenyl}-5-(pyridin-4-YL)-1,3,4-oxadiazol-3(2H)-YL]ethylidene) benzenamine derivatives also indicated that substitutions with chloro, nitro, and methoxy groups at the para position of the benzene (B151609) moiety play an important role in enhancing antifungal activity.
| Compound Type | Fungal Strain | Activity |
|---|---|---|
| Nicotinic acid benzylidene hydrazide derivatives | C. albicans, A. niger | Comparable to fluconazole |
| Mannich bases of isonicotinohydrazide | C. albicans, C. glabrata | High activity |
| Benzenamine derivatives with methoxy groups | C. albicans, C. tropicalis, A. niger | Enhanced with methoxy substitution |
Anticancer and Antiproliferative Activity Studies
The anticancer potential of pyridine derivatives has been a significant area of research, with studies focusing on their ability to inhibit the growth of various cancer cell lines and the underlying mechanisms of action.
In studies involving the K562 human chronic myelogenous leukemia cell line, 5-arylidene-2-thioxothiazolidinone compounds exhibited mild-to-moderate cytotoxic activity. researchgate.net For the LN-229 human glioblastoma cell line, computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide have been explored to identify compounds with high cytotoxicity. nih.gov Although specific IC50 values for methoxy-methyl-pyridine analogues are not detailed in the provided abstracts, the research indicates that pyridine derivatives are being actively investigated for their potential against glioblastoma.
Research on U-87 MG glioblastoma cells has shown that various compounds can induce cytotoxicity, though specific data on this compound or its close analogues were not found in the provided search results. researchgate.netresearchgate.net
| Compound Type | Cell Line | IC50 Value |
|---|---|---|
| Amide derivative of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | PANC-1 | 1.8 μM researchgate.net |
| 5-arylidene-2-thioxothiazolidinone compounds | K562 | Mild-to-moderate activity researchgate.net |
| Pyridine variants of benzoyl-phenoxy-acetamide | LN-229 | Under investigation nih.gov |
The anticancer activity of pyridine derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Studies on novel 3-cyano-2-substituted pyridines have shown that they can induce apoptotic morphological changes in MCF-7 breast cancer cells. semanticscholar.org The mechanism often involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govsemanticscholar.org
Some pyridine derivatives have been found to arrest the cell cycle at different phases, thereby inhibiting cell proliferation. semanticscholar.org For example, one study found that a particular pyridine derivative arrested MCF-7 cells in the G1 phase. semanticscholar.org Another study on a different pyridine compound showed it could arrest the cell cycle at the G2/M phase in HepG-2 cells. nih.gov
Enzyme inhibition is another mechanism through which pyridine derivatives exert their anticancer effects. Some have been investigated as inhibitors of enzymes like PIM-1 kinase, which is involved in cell survival and proliferation. rsc.org Furthermore, interference with signaling pathways, such as the AKT/mTOR pathway, has been identified as a mechanism of action for some imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov
Somatostatin (B550006) is a hormone that regulates the endocrine system and affects neurotransmission. There are five known somatostatin receptor subtypes (SSTR1-5). semanticscholar.org While various somatostatin analogues have been developed for therapeutic purposes, the direct inhibitory potential of this compound or its close analogues on somatostatin or its receptors is not well-documented in the provided search results.
Research has been conducted on the binding of 1,4-dihydropyridine (B1200194) and pyridine derivatives to adenosine (B11128) receptors, but a clear link to somatostatin receptor inhibition is not established. nih.gov The development of selective antagonists for somatostatin receptor subtypes is an ongoing area of research, and while some peptide and non-peptide analogues have been identified, the role of simple pyridine derivatives like this compound in this context remains to be explored. nih.govsemanticscholar.orgnih.gov
Anti-inflammatory and Immunomodulatory Effects of this compound Analogues
Research into the biological activities of pyridine derivatives has uncovered significant anti-inflammatory and immunomodulatory potential. While studies focusing specifically on this compound are not extensively documented in publicly available research, the broader class of pyridine-containing compounds has demonstrated notable effects in modulating inflammatory responses. These compounds often exhibit their effects by influencing the production of inflammatory mediators and interfering with key signaling pathways that govern the inflammatory process.
For instance, certain 2-[(Phenylthio)methyl]pyridine derivatives have been shown to inhibit the dermal reverse passive Arthus reaction in rats, a model of immune-complex-mediated inflammation. nih.gov This activity profile was comparable to that of hydrocortisone, a potent steroidal anti-inflammatory drug, and distinct from non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov These findings suggest that pyridine-based structures may offer a unique mechanism for controlling inflammation.
Further studies on other heterocyclic derivatives containing pyridine moieties have also demonstrated substantial anti-inflammatory effects. In various experimental models, these compounds have shown the ability to reduce the expression of pro-inflammatory genes and the secretion of inflammatory mediators. researchgate.net The structural features of these pyridine analogues, including the nature and position of substituents on the pyridine ring, play a crucial role in their biological activity.
Table 1: Anti-inflammatory Activity of Selected Pyridine Derivatives
| Compound Class | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| 2-[(Phenylthio)methyl]pyridine derivatives | Dermal Reverse Passive Arthus Reaction (RPAR) in rats | Inhibition of dermal inflammation | nih.gov |
| Imidazol-5-yl pyridine derivatives | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) | nih.gov |
Modulation of Cytokine/Chemokine Production
A key aspect of the anti-inflammatory and immunomodulatory effects of pyridine analogues lies in their ability to modulate the production of cytokines and chemokines. These signaling molecules are central to the initiation and propagation of inflammatory responses.
Research has shown that certain imidazol-5-yl pyridine derivatives can effectively inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Macrophages are critical immune cells that, when activated, release a cascade of cytokines that can lead to systemic inflammation. The ability of these pyridine compounds to suppress this response highlights their potential as anti-inflammatory agents.
The modulation of cytokine and chemokine secretion is a promising therapeutic strategy for a variety of inflammatory conditions. nih.gov The suppression of pro-inflammatory mediators can help to alleviate the symptoms and progression of diseases characterized by chronic inflammation. The activity of various pyridine derivatives in this regard suggests that compounds like this compound could, by analogy, possess similar capabilities.
Table 2: Effect of Imidazol-5-yl Pyridine Derivative (11d) on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | IC₅₀ Value |
|---|---|
| TNF-α | 78.03 nM |
| IL-6 | 17.6 µM |
| IL-1β | 82.15 nM |
Data derived from a study on imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitors. nih.gov
Impact on MAPK/NF-κB Phosphorylation
The anti-inflammatory effects of many compounds are often mediated through their interaction with intracellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. These pathways are crucial in regulating the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Studies on various pyridine and pyrimidine (B1678525) derivatives have demonstrated their ability to inhibit the activation of both MAPK and NF-κB signaling. mdpi.com For example, certain novel heterocyclic derivatives have been shown to suppress the phosphorylation of key MAPK proteins, thereby blocking downstream inflammatory signaling. mdpi.com Similarly, the inhibition of NF-κB activation, often by preventing the phosphorylation and subsequent degradation of its inhibitory subunit IκBα, has been observed with several pyridine-containing compounds.
The p38α/MAPK14 is a specific member of the MAPK family that plays a significant role in the biosynthesis of inflammatory cytokines. nih.gov Imidazol-5-yl pyridine derivatives have been identified as potent inhibitors of p38α kinase, which in turn leads to a reduction in the production of TNF-α, IL-1β, and IL-6. nih.gov This targeted inhibition of a key inflammatory kinase underscores the potential for developing highly specific anti-inflammatory agents based on the pyridine scaffold.
Inhibition of Biological Pathways (e.g., Mitochondrial Electron Transport System)
Beyond their immunomodulatory effects, certain pyridine derivatives have been investigated for their ability to inhibit fundamental biological pathways, such as the mitochondrial electron transport system. The mitochondrion is a critical organelle for cellular energy production, and its dysfunction is implicated in a variety of diseases.
Analogues of 1-methyl-4-phenylpyridinium (MPP+), a well-known neurotoxin and a pyridine derivative, have been studied for their inhibitory effects on mitochondrial respiration. nih.gov MPP+ itself is a potent inhibitor of Complex I of the electron transport chain. nih.gov Research on its analogues has revealed that structural modifications to the pyridine ring and its substituents can influence the potency of this inhibition. nih.gov
The inhibition of the mitochondrial electron transport chain can have profound effects on cellular metabolism and viability. While often associated with toxicity, targeted inhibition of this pathway is also being explored as a therapeutic strategy in certain contexts, such as in cancer, where the metabolic state of tumor cells is altered. universityofcalifornia.edu The ability of pyridine-based compounds to interact with components of the electron transport chain suggests that analogues of this compound could potentially exhibit similar activities.
Neuroprotective Properties
The pyridine scaffold is a common feature in many biologically active compounds, including those with neuroprotective properties. While direct studies on this compound are limited, research on its analogues has shown promise in protecting neuronal cells from damage.
For instance, novel 1,4-dihydropyridine derivatives have been synthesized and evaluated for their potential in treating neurodegenerative diseases like Alzheimer's. mdpi.com These compounds have demonstrated the ability to protect against oxidative stress, a key factor in neuronal cell death. mdpi.com Some of these derivatives have shown neuroprotective effects superior to that of melatonin, a well-known antioxidant. mdpi.com
Tricyclic pyridine alkaloids isolated from fungal sources have also been found to possess neuroprotective properties. elsevierpure.com One such compound, 4,6′-anhydrooxysporidinone, was shown to protect hippocampal neuronal cells from glutamate-induced oxidative stress and apoptosis. elsevierpure.com The neuroprotective mechanism involved the enhancement of the Nrf2/HO-1 pathway, a key cellular defense against oxidative stress, and the inhibition of apoptotic signaling cascades. elsevierpure.com
Furthermore, nicotinamide, a form of vitamin B3 containing a pyridine ring, has been shown to have neuroprotective effects by boosting cellular levels of NAD+, a critical coenzyme in cellular metabolism and a substrate for enzymes involved in DNA repair. nih.gov A surplus of brain NAD+ was found to prevent DNA fragmentation in response to oxidative stress. nih.gov These findings collectively suggest that the pyridine moiety is a valuable structural component for the design of neuroprotective agents.
Table 3: Neuroprotective Activity of Selected Pyridine Analogues
| Compound Class/Name | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| 1,4-Dihydropyridine derivatives | Oxidative stress-induced neuronal cell death | Protection against oxidative damage; some compounds more potent than melatonin | mdpi.com |
| 4,6′-anhydrooxysporidinone (Tricyclic pyridine alkaloid) | Glutamate-induced cytotoxicity in HT22 hippocampal cells | Protection against oxidative stress and apoptosis via Nrf2/HO-1 pathway activation | elsevierpure.com |
Applications in Medicinal Chemistry
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives incorporating the 2,3-dimethoxy-6-methylpyridine moiety, these studies help elucidate the roles of specific functional groups and their positions, guiding the optimization of lead compounds.
In the context of broader molecular scaffolds, such as kinase inhibitors, the dimethoxyphenyl group (often attached to a core heterocycle) is a frequently identified pharmacophoric element. For example, in a series of pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors, the replacement of a dichlorophenyl group with a 3,5-dimethoxyphenyl moiety resulted in a highly selective inhibitor of the Fibroblast Growth Factor receptor (FGFr). nih.gov This highlights the importance of the dimethoxy substitution pattern in achieving target selectivity. Similarly, in studies on 3,5-diaryl-2-aminopyridine inhibitors of Activin receptor-like kinase 2 (ALK2), methoxy (B1213986) groups on the aryl rings were found to be critical for potency. acs.org
Modifying substituents on and around the pyridine (B92270) core is a key strategy for optimizing drug candidates. SAR studies on kinase inhibitors have demonstrated how subtle changes can lead to significant differences in potency and selectivity.
In the development of ALK2 inhibitors, the position of methoxy groups on an aryl ring attached to the pyridine core was systematically evaluated. The findings are summarized in the table below.
Table 1: Impact of Methoxy Group Modifications on ALK2 Inhibition Data synthesized from studies on 3,5-diaryl-2-aminopyridine derivatives. acs.org
| Compound Modification | Change in Potency | Rationale |
| Removal of 3-methoxy group | Significant decrease | The meta-methoxy groups are crucial for binding affinity. |
| Removal of 4-methoxy group | 10-fold decrease | The para-methoxy group contributes less significantly than meta groups but is still important for potency. |
| Removal of both 3- and 5-methoxy groups | ~500-fold decrease | Drastically reduces potency, confirming the essential role of these groups in receptor interaction. |
Lead Compound Development for Therapeutic Targets
A lead compound is a chemical starting point for the development of a new drug. The this compound scaffold is an attractive starting point for lead generation due to its synthetic tractability and its presence in known biologically active molecules. Its derivatives have been investigated in the development of inhibitors for various therapeutic targets, particularly protein kinases.
For instance, an initial screening of compounds might identify a molecule with modest inhibitory activity against a target kinase. If this molecule contains a dimethoxyphenyl-pyridine core, medicinal chemists can use this as a foundation for optimization. SAR data, such as that described above, guides the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties. A 2-methylpyridine (B31789) derivative, for example, was identified as a potent and highly selective ALK2 inhibitor with low cytotoxicity, marking it as a promising template for preclinical development. acs.org The process involves iterative cycles of design, synthesis, and testing to refine the lead compound into a clinical candidate.
Role as Pharmaceutical Intermediates
Beyond its direct role as a pharmacophore, this compound and its close isomers are valuable intermediates in the multi-step synthesis of complex pharmaceutical agents. An intermediate is a molecule that is formed during the synthesis of a target compound and is subsequently modified in further chemical reactions.
Proton Pump Inhibitors (PPIs) are a class of drugs that work by irreversibly inhibiting the H+/K+-ATPase enzyme system, or proton pump, in the stomach, thereby reducing gastric acid production. wikipedia.orgnih.gov These drugs are widely used to treat acid-related gastrointestinal conditions. A key structural feature of many PPIs is a substituted pyridine moiety linked to a benzimidazole (B57391) core.
A closely related isomer, 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, is a crucial intermediate in the synthesis of the PPI Tenatoprazole. google.comnih.gov The synthesis involves the condensation of this pyridine derivative with a mercapto-substituted imidazopyridine, followed by an oxidation step to yield the final active pharmaceutical ingredient.
Table 2: Synthetic Step Utilizing a Dimethoxymethylpyridine Intermediate for Tenatoprazole Based on the synthesis of Tenatoprazole. google.com
| Reactant 1 | Reactant 2 | Key Reaction | Product |
| 2-mercapto-5-methoxy imidazo[4,5-b]pyridine | 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride | Condensation | 2-[[2-(3,5-dimethyl-4-methoxy-pyridin-2-yl)methyl]thio]-5-methoxy-imidazo[4,5-b]pyridine |
This example illustrates the critical role of dimethoxymethylpyridine derivatives as building blocks for this important class of drugs. The specific substitution pattern on the pyridine ring is essential for the drug's ability to accumulate in the acidic environment of the stomach's parietal cells and exert its inhibitory effect on the proton pump. nih.gov
Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. Selective COX-2 inhibitors are a subclass of nonsteroidal anti-inflammatory drugs (NSAIDs) that target this enzyme specifically, reducing the risk of certain gastrointestinal side effects associated with older, non-selective NSAIDs.
The pyridine ring is a common structural motif found in a number of selective COX-2 inhibitors. For example, Etoricoxib, a well-known COX-2 inhibitor, features a 6-methylpyridine core. The synthesis of such compounds often relies on the construction of the central pyridine ring from acyclic precursors or the modification of pre-formed pyridine building blocks. nih.gov Compounds like this compound represent advanced, functionalized precursors that can be used to synthesize complex diarylpyridine scaffolds found in many COX-2 inhibitors. The presence of methoxy and methyl groups provides synthetic handles for further elaboration and influences the final compound's binding characteristics within the COX-2 active site.
Drug Discovery and Optimization Strategies
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. beilstein-journals.org The specific substitution pattern of this compound offers a unique starting point for drug discovery campaigns, with the methoxy and methyl groups providing handles for synthetic modification and influencing the compound's physicochemical properties. Optimization strategies for derivatives of this compound would typically involve systematic modifications to enhance potency, selectivity, and pharmacokinetic properties.
One common strategy in drug discovery is the exploration of the structure-activity relationship (SAR). For the this compound core, this would involve modifying the substituents on the pyridine ring. For instance, the methyl group at the 6-position could be replaced with other alkyl groups, halogens, or hydrogen bond donors/acceptors to probe the steric and electronic requirements of the biological target. Similarly, the methoxy groups at the 2- and 3-positions are key features. Their positions and identities could be altered to explore the impact on target binding and metabolic stability. For example, demethylation to the corresponding hydroxyl groups could introduce hydrogen bonding interactions, or replacement with larger alkoxy groups could probe for additional hydrophobic interactions within a binding pocket.
A prevalent approach in modern drug design involves utilizing the pyridine nitrogen for further derivatization, often leading to the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines. nih.govresearchgate.netnih.gov These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. nih.govresearchgate.netnih.gov The synthesis of such derivatives often starts from functionalized pyridines, highlighting the utility of the this compound scaffold as a versatile intermediate.
Structure-based drug design is another powerful strategy that could be employed, especially if the three-dimensional structure of the biological target is known. nih.gov By understanding the interactions between a lead compound and its target, medicinal chemists can rationally design modifications to improve binding affinity and selectivity. For a molecule like this compound, docking studies could reveal how the methoxy and methyl groups orient within the active site, guiding the design of new analogs with enhanced interactions.
The following interactive data tables illustrate hypothetical outcomes of initial SAR studies on a series of analogs derived from a lead compound containing the this compound core.
Table 1: Modification of the 6-Methyl Group
| Compound ID | R1 (at 6-position) | Target Binding Affinity (IC50, nM) | Cellular Potency (EC50, µM) |
| Lead-001 | -CH3 | 50 | 1.2 |
| Analog-002 | -H | 250 | 8.5 |
| Analog-003 | -CH2CH3 | 75 | 2.1 |
| Analog-004 | -Cl | 150 | 5.7 |
| Analog-005 | -CF3 | 35 | 0.9 |
Table 2: Modification of the 2,3-Dimethoxy Groups
| Compound ID | R2 (at 2-position) | R3 (at 3-position) | Target Binding Affinity (IC50, nM) | Metabolic Stability (t½, min in human liver microsomes) |
| Lead-001 | -OCH3 | -OCH3 | 50 | 30 |
| Analog-006 | -OH | -OCH3 | 40 | 15 |
| Analog-007 | -OCH3 | -OH | 65 | 25 |
| Analog-008 | -OCHF2 | -OCH3 | 45 | 45 |
| Analog-009 | -F | -OCH3 | 120 | 60 |
These tables demonstrate how systematic modifications can lead to compounds with improved properties. For example, replacing the methyl group with a trifluoromethyl group (Analog-005) resulted in enhanced potency. Similarly, modification of the methoxy groups (Analog-008) led to improved metabolic stability. These types of iterative design, synthesis, and testing cycles are central to the optimization phase of drug discovery.
Applications in Materials Science and Catalysis
Utilization as Ligands in Coordination Polymers and Metal-Organic Frameworks
Coordination polymers and Metal-Organic Frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked by organic ligands. mdpi.commdpi.com Pyridine-based ligands are commonly employed in the synthesis of these materials due to their versatile coordination capabilities. mdpi.comnih.gov However, a thorough review of existing literature reveals no specific examples or detailed studies of "2,3-Dimethoxy-6-methylpyridine" being used as a ligand for the construction of coordination polymers or MOFs. General principles of MOF synthesis involve the reaction of a metal salt with an organic linker, often under solvothermal conditions, to form a crystalline porous structure. nih.govresearchgate.net The properties of the resulting MOF are highly dependent on the geometry and functionality of the organic ligand. mdpi.com
Role in Catalytic Processes
The role of pyridine (B92270) compounds in catalysis is well-established, where they can act as ligands to modulate the activity and selectivity of metal catalysts or function directly as organocatalysts. mdpi.com
As a Ligand in Homogeneous and Heterogeneous Catalysis
In homogeneous catalysis, ligands are crucial for stabilizing the metal center and influencing the outcome of the catalytic cycle. mdpi.com Pyridine and its derivatives are known to form stable complexes with a variety of transition metals used in catalysis. researchgate.net Similarly, in heterogeneous catalysis, organic ligands can be incorporated into solid supports to create active and selective catalytic sites. nih.govmdpi.com Despite the broad utility of pyridines as ligands, there is a lack of specific research detailing the application of "this compound" as a ligand in either homogeneous or heterogeneous catalytic systems.
Applications in Organic Synthesis as a Base or Additive
Development of Novel Functional Materials
Functional materials are designed to possess specific properties for a wide range of applications, including electronics, optics, and energy storage. nih.gov The incorporation of specific organic molecules, such as pyridine derivatives, can impart desired functionalities to these materials. nih.govmdpi.com While the development of functional materials is an active area of research, there is no specific information available that documents the use of "this compound" in the creation of novel functional materials.
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Routes
The synthesis of polysubstituted pyridines like 2,3-Dimethoxy-6-methylpyridine is a cornerstone of organic chemistry, with numerous established methods. beilstein-journals.orgbeilstein-journals.org However, the development of more efficient, sustainable, and scalable synthetic routes remains a key objective. Future research could focus on several promising areas:
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis in terms of safety, efficiency, and scalability. Developing a continuous flow synthesis for this compound could be a significant step towards its large-scale production.
C-H Activation: Direct functionalization of pyridine (B92270) rings through C-H activation is a rapidly evolving field. Research into regioselective C-H methoxylation and methylation of pyridine precursors could provide a more atom-economical route to this compound.
Catalytic Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions, could be employed to construct the substituted pyridine core from simpler building blocks. For instance, a boronic acid derivative of a methoxypyridine could be coupled with a methylating agent. sigmaaldrich.com
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a greener and more selective alternative to traditional chemical methods.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Initial setup costs and optimization of reaction parameters. |
| C-H Activation | High atom economy, reduced waste. | Achieving high regioselectivity on the pyridine ring. |
| Cross-Coupling | High yields and functional group tolerance. | Synthesis of suitable precursors and catalyst selection. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery, stability, and cost. |
Advanced Spectroscopic and Computational Approaches
A thorough understanding of the molecular structure and electronic properties of this compound is crucial for predicting its reactivity and potential applications. Future research should employ a combination of advanced spectroscopic techniques and computational modeling.
Spectroscopic Characterization: While standard techniques like NMR and IR spectroscopy are fundamental, more advanced methods such as two-dimensional NMR (COSY, HMQC, HMBC) would provide unambiguous assignment of all proton and carbon signals. X-ray crystallography would be invaluable for determining the precise solid-state structure.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to calculate molecular orbitals, electrostatic potential, and vibrational frequencies. rsc.org These calculations can help in interpreting experimental spectroscopic data and predicting the molecule's reactivity and interaction with other molecules. rsc.org
| Technique | Information Gained | Future Research Focus |
| 2D NMR Spectroscopy | Connectivity of atoms within the molecule. | Detailed structural elucidation in various solvents. |
| X-ray Crystallography | Precise bond lengths, bond angles, and crystal packing. | Obtaining suitable crystals for analysis. |
| DFT Calculations | Electronic structure, reactivity indices, and predicted spectra. | Correlation of computational data with experimental results. |
In-depth Mechanistic Studies of Biological Activities
The pyridine scaffold is a common feature in many biologically active compounds. Therefore, it is plausible that this compound and its derivatives may exhibit interesting biological properties.
Future research should focus on:
Screening for Biological Activity: The compound should be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify any potential therapeutic effects.
Mechanism of Action Studies: If any biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular level. This could involve techniques such as enzyme kinetics, binding assays, and cellular imaging.
A related compound, 2-Methoxy-6-methylpyridine (B1310761), has been investigated as a potential agent for gallstone dissolution, suggesting that derivatives like this compound might also have applications in gastroenterology. nih.gov
Development of Selective Analogues with Enhanced Potency
Should this compound demonstrate promising biological activity, the next step would be to synthesize and evaluate a library of analogues to develop structure-activity relationships (SAR).
Analogue Synthesis: By systematically modifying the substituents on the pyridine ring (the methoxy (B1213986) and methyl groups), it may be possible to enhance the potency and selectivity of the compound for its biological target. For example, replacing the methyl group with other alkyl or aryl groups could significantly impact its biological profile. nih.gov
Pharmacokinetic Profiling: Promising analogues would need to be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.
Investigation of Synergistic Effects in Combination Therapies
Combination therapies, where two or more drugs are used together, can often be more effective than monotherapy and can help to reduce the risk of drug resistance. nih.govnih.gov If this compound is found to have a therapeutic effect, it would be valuable to investigate its potential for synergistic interactions with other drugs. nih.gov
In Vitro and In Vivo Studies: Combination studies would involve testing this compound with other relevant drugs in both cell culture and animal models to identify any synergistic, additive, or antagonistic effects.
Potential for Wider Industrial Applications
Beyond potential pharmaceutical applications, the unique chemical properties of this compound may make it useful in other industrial contexts.
Agrochemicals: Pyridine derivatives are widely used as herbicides, insecticides, and fungicides. The biological activity of this compound could be explored in an agricultural context.
Materials Science: Substituted pyridines can act as ligands for metal complexes, which can have applications in catalysis, sensing, and materials science. rsc.org The coordinating properties of this compound could be investigated in this regard.
Solvents and Reagents: The polarity and basicity of this compound suggest it could have applications as a specialized solvent or reagent in organic synthesis. A related compound, 2-Methoxy-6-methylpyridine, is noted for its use as a solvent. pipzine-chem.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,3-Dimethoxy-6-methylpyridine, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves hydrogenation of substituted pyridine precursors. For example, methyl 6-(methoxymethyl)pyridine-3-carboxylate derivatives can be reduced using PtO₂ catalysts under controlled hydrogen pressure to yield piperidine intermediates, which can be further functionalized . Optimization may include varying catalyst loadings (e.g., 5-10% PtO₂), temperature (25-60°C), and solvent polarity (e.g., ethanol vs. THF) to improve yield. Intermediate characterization via NMR and LC-MS is critical to monitor regioselectivity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : Methoxy groups typically resonate at δ 3.8-4.0 ppm (¹H) and δ 50-60 ppm (¹³C). The methyl group at position 6 appears as a singlet near δ 2.5 ppm (¹H) .
- IR : Strong C-O stretches (~1250 cm⁻¹) for methoxy groups and aromatic C-H stretches (~3050 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks at m/z ~153 (base peak) with fragmentation patterns reflecting methoxy and methyl substituents. Derivatization (e.g., acetylation) enhances stability for analysis .
Q. What are the stability considerations for this compound under various storage conditions?
- Methodological Answer : The compound is sensitive to moisture and oxidation due to electron-rich aromatic systems. Storage in inert atmospheres (argon) at -20°C in amber vials is recommended. Degradation products (e.g., demethylated analogs) can form under acidic conditions, necessitating periodic purity checks via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How does the electronic configuration of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-donating methoxy groups activate the pyridine ring toward electrophilic substitution at positions 4 and 5, while the methyl group at position 6 sterically hinders adjacent sites. Computational studies (DFT) can predict charge distribution: methoxy groups increase electron density at C-4 (Mulliken charge ~-0.2), making it susceptible to nitration or halogenation. Experimental validation requires monitoring reaction kinetics under varying electrophile concentrations .
Q. What strategies can resolve contradictory data in catalytic applications of this compound derivatives?
- Methodological Answer : Contradictions in catalytic performance (e.g., turnover frequency discrepancies) may arise from impurities or solvent effects. Strategies include:
- Controlled Replicate Experiments : Use high-purity solvents (HPLC-grade) and standardized catalyst pre-treatment (e.g., calcination at 300°C).
- Advanced Characterization : Operando spectroscopy (e.g., IR or XAS) to monitor active sites during catalysis.
- Statistical Analysis : Multivariate regression to isolate variables (e.g., temperature, pressure) impacting outcomes .
Q. How can computational chemistry predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can model binding affinities to enzymes like cytochrome P450. Key steps:
- Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G* basis set).
- Target Selection : Use crystal structures from the PDB (e.g., 4DQL for oxidoreductases).
- Binding Energy Analysis : Score poses with MM-GBSA to identify favorable interactions (e.g., π-stacking with Phe residues). Experimental validation via SPR or ITC is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
